2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Characterization : This compound has been synthesized and characterized, with its crystal structure determined through X-ray diffraction and DFT calculations. Studies have shown consistency between the molecular structure optimized by DFT and the crystal structure determined by X-ray single crystal diffraction, indicating reliable vibrational assignments based on characteristic vibrational absorption bands (Wu, Chen, Chen, & Zhou, 2021).
Chemical Properties and Analysis
- Crystal Structure Analysis : The crystal structure of derivatives of this compound, synthesized from related borolanes and aminophenol, has been determined. These studies provide insights into the bonding and structural properties of such compounds (Seeger & Heller, 1985).
Biomedical Applications
- Potential HGF-mimetic Agents : Boron-containing derivatives of this compound have been synthesized and are currently being evaluated for biological activities. These compounds are of interest in the development of potential Hepatocyte Growth Factor (HGF)-mimetic agents (Das, Tang, & Sanyal, 2011).
- Neurodegenerative Disease Therapeutics : Novel derivatives have been synthesized with potential applications in the treatment of neurodegenerative diseases. These boron-containing polyene systems are being investigated as intermediates for new materials in LCD technology and potential therapeutics for neurodegenerative conditions (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Molecular Synthesis
- Synthesis of Oligoribonucleotides : This compound has been used in the synthesis of oligoribonucleotides, demonstrating its utility in nucleic acid chemistry. The compound served as a protecting group for the 2′-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides via the phosphotriester approach (Takaku & Kamaike, 1982).
Material Synthesis and Catalysis
- Synthesis of Silicon-Based Drugs and Odorants : A derivative of this compound has been used as a building block for synthesizing biologically active disila-tetrahydronaphthalene derivatives, showing its potential in the development of silicon-based drugs and odorants (Büttner, Nätscher, Burschka, & Tacke, 2007)
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Methoxybenzylboronic Acid Pinacol Ester, also known as 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 2-[(4-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the carbon-carbon bond formation reactions in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling .
Mode of Action
The 4-Methoxybenzylboronic Acid Pinacol Ester interacts with its targets by participating in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 4-Methoxybenzylboronic Acid Pinacol Ester participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction is a key step in many synthetic procedures, leading to the production of a wide range of organic compounds .
Pharmacokinetics
As a boronic ester, it is expected to have good stability and reactivity, which can influence its bioavailability .
Result of Action
The result of the action of 4-Methoxybenzylboronic Acid Pinacol Ester is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, which can be used in various applications, including pharmaceuticals and materials science .
Action Environment
The action, efficacy, and stability of 4-Methoxybenzylboronic Acid Pinacol Ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of solvent can also affect the reaction .
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-6-8-12(16-5)9-7-11/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNLRRQVSZVKHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475812 | |
Record name | 2-[(4-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
475250-52-3 | |
Record name | 2-[(4-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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